7-(furan-2-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
説明
This compound features a triazolopyrimidine core with a furan-2-yl substituent at position 7 and a carboxylic acid group at position 5. The 1,7-dihydro configuration indicates partial saturation of the pyrimidine ring, distinguishing it from fully aromatic analogs.
特性
IUPAC Name |
7-(furan-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-9(16)6-4-7(8-2-1-3-17-8)14-10(13-6)11-5-12-14/h1-5,7H,(H,15,16)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZYQEHKFIYRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2C=C(NC3=NC=NN23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 7-(furan-2-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
化学反応の分析
This compound undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The triazolo-pyrimidine structure can be reduced using appropriate reducing agents.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
7-(furan-2-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 7-(furan-2-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound binds to the active site of these enzymes, thereby inhibiting their activity and modulating the associated biological processes.
類似化合物との比較
Substituent Variations at Position 7
- 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic Acid (CAS: 878453-66-8) This analog replaces the furan-2-yl group with an isopropyl substituent. The bulky isopropyl group increases lipophilicity (logP ≈ 2.1 vs. Pharmacological studies suggest such alkyl-substituted derivatives exhibit moderate enzyme inhibition, though furan-containing analogs may offer better target specificity due to π-stacking interactions .
7-Oxo-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic Acid
With an oxo group at position 7 and a phenyl substituent at position 5, this compound demonstrates altered electronic properties. The oxo group increases electron-withdrawing effects, lowering the pKa of the carboxylic acid (predicted pKa ~3.8 vs. ~4.2 for the furan analog). This derivative showed moderate antimicrobial activity in preliminary assays .- The trifluoromethyl group enhances metabolic stability and electronegativity, contributing to higher logP (2.8) and improved bioavailability in rodent models .
Substituent Variations at Position 5
- 5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic Acid (CAS: 1018143-17-3) Substituting the furan with a 4-chlorophenyl group at position 5 introduces steric bulk and halogen-mediated hydrophobic interactions. The chlorine atom increases molecular weight (MW: 316.7 vs. 297.2 for the furan analog) and enhances binding to aromatic residues in enzyme pockets. This compound exhibited nanomolar IC50 values in kinase inhibition assays .
5-Phenyl-7-alkoxy-[1,2,4]triazolo[1,5-a]pyrimidines
Alkoxy substituents (e.g., heptyloxy in compound 3f) at position 7 significantly increase lipophilicity (logP > 3.5) compared to the carboxylic acid-containing furan analog. These derivatives demonstrated improved CNS penetration in pharmacokinetic studies but reduced aqueous solubility (<0.1 mg/mL) .
Core Heterocycle Modifications
Pyrazolo[1,5-a]pyrimidines
Replacing the triazole ring with pyrazole (e.g., 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid) reduces ring strain and alters hydrogen-bonding capacity. Pyrazolo-pyrimidines generally exhibit lower melting points (mp ~180°C vs. >200°C for triazolopyrimidines) and enhanced thermal stability .- Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidines Saturation of the pyrimidine ring (e.g., 7-(furan-2-yl)-5-phenyl-4,5,6,7-tetrahydro derivative) increases conformational flexibility. 8 mg/mL for the dihydro analog) .
生物活性
7-(Furan-2-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure, which incorporates a triazole and pyrimidine moiety. This structural configuration is crucial for its biological interactions.
Anticancer Activity
Research has demonstrated that derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit potent anticancer properties. For instance, a study evaluated various compounds against human cancer cell lines MGC-803, HCT-116, and MCF-7. Among these, compound H12 (a derivative) showed remarkable antiproliferative activity with IC50 values of 9.47 µM for MGC-803 and 9.58 µM for HCT-116 cells, outperforming the standard drug 5-Fluorouracil (5-Fu) .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways. For example:
- ERK Signaling Pathway : Compound H12 significantly inhibited the phosphorylation levels of ERK1/2 and downstream targets such as AKT and MEK1/2. This modulation leads to reduced cell proliferation and induction of apoptosis in cancer cells .
Antimicrobial Activity
Compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class have also shown broad-spectrum antimicrobial activity. They are effective against various bacterial strains and fungi due to their ability to disrupt cellular processes in pathogens.
Enzyme Inhibition
Several studies indicate that these compounds can act as enzyme inhibitors. For instance:
- Cyclin-dependent Kinases (CDKs) : Some derivatives have been identified as potent inhibitors of CDKs (e.g., CDK2), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells .
Case Studies
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MGC-803 | 9.47 | ERK Pathway Inhibition |
| Study 2 | HCT-116 | 9.58 | Apoptosis Induction |
| Study 3 | MCF-7 | 13.1 | CDK Inhibition |
Research Findings
Recent investigations have highlighted the versatility of 7-(furan-2-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid in drug design:
- Antiviral Activity : Some derivatives have shown potential against viral infections by inhibiting viral replication mechanisms.
- Neuroprotective Effects : Emerging studies suggest neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
